3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide

Thiazole Chemistry Oxidation State Electronic Effects

Researchers screening thiazole-4-carboxamide libraries often overlook sulfur oxidation state, compromising SAR consistency. This sulfone variant resolves that gap: • Electronic Differentiation: The electron-withdrawing MeSO2 group alters ring electronics vs. the methylsulfanyl analog (CAS 651305-72-5), enabling binding-pocket hydrogen-bond mapping. • Metabolic Stability: Resistant to oxidative metabolism; ideal matched-pair comparator for in vitro stability studies where the sulfide serves as oxidizable control. • Analytical QC: +32 Da mass shift enables unambiguous LC-MS quantification vs. sulfide impurity, ensuring procurement of the correct oxidation state.

Molecular Formula C12H18N2O4S2
Molecular Weight 318.4 g/mol
CAS No. 651305-71-4
Cat. No. B12592310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide
CAS651305-71-4
Molecular FormulaC12H18N2O4S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=NS1)OCC2CCCCC2)C(=O)N
InChIInChI=1S/C12H18N2O4S2/c1-20(16,17)12-9(10(13)15)11(14-19-12)18-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,13,15)
InChIKeyXAJLVUBHDNACBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide: Chemical Identity & Structure


3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide (CAS 651305-71-4) is a synthetic thiazole derivative featuring a cyclohexylmethoxy ether at position 3 and a methanesulfonyl group at position 5 of the 1,2-thiazole ring, with a carboxamide at position 4 . Its molecular formula is C12H18N2O4S2 (MW 318.4 g/mol) . The compound belongs to the thiazole-4-carboxamide class, which has been investigated as a scaffold for RORγ nuclear receptor modulators and IAP antagonists, though the biological annotation of this specific derivative remains uncharacterized in the public domain [1].

3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide: Generic Substitution Risks


The methanesulfonyl group at position 5 is a strong electron-withdrawing moiety that fundamentally alters the electronic profile of the thiazole ring compared to analogs bearing a methylsulfanyl (electron-donating) or unsubstituted group . This electronic difference is predicted to modulate hydrogen-bonding capacity at the adjacent carboxamide and to influence oxidative stability . Consequently, the closest structural analog, 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide (CAS 651305-72-5), cannot be assumed to be functionally interchangeable in any biological assay or chemical transformation where the oxidation state of the sulfur substituent is a determinant of activity.

3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide: Differentiation vs. Analogs


Methanesulfonyl vs. Methylsulfanyl Oxidation State

The compound carries a methanesulfonyl group (–SO₂CH₃), whereas the nearest structural analog, 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide (CAS 651305-72-5), retains the sulfide (–SCH₃) oxidation state . The sulfonyl group increases the calculated polar surface area and is expected to alter logP; however, no experimentally determined values are available for either compound. This evidence is based on structural comparison only.

Thiazole Chemistry Oxidation State Electronic Effects

Molecular Weight Distinction vs. Sulfanyl Analog

The target compound has a molecular weight of 318.4 g/mol and a molecular formula of C12H18N2O4S2, compared to 286.4 g/mol and C12H18N2O2S2 for the methylsulfanyl analog . This 32 Da mass difference corresponds to the addition of two oxygen atoms, a critical factor for LC-MS identification and purity assessment.

Molecular Weight Elemental Composition Purity Control

3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide: Recommended Applications


Oxidation-State-Dependent Biological Screening

When screening a thiazole-4-carboxamide library against targets sensitive to hydrogen-bonding patterns (e.g., kinases, nuclear receptors), the sulfone variant should be included as the oxidized partner of the methylsulfanyl lead to interrogate the electronic requirements of the binding pocket.

Metabolic Stability of Sulfone Probes

The methanesulfonyl group is generally resistant to oxidative metabolism compared to the sulfide, making this compound a suitable tool for in vitro metabolic stability studies where the sulfide analog serves as a matched-pair comparator.

LC-MS Method Development and Purity Control

The molecular weight difference of 32 Da relative to the common sulfide impurity or precursor allows for the development of specific LC-MS methods to quantify the sulfone compound in reaction mixtures or stock solutions, ensuring procurement of the correct oxidation state.

Hydrogen-Bond Acceptor for Co-crystal Design

The sulfone oxygens are strong hydrogen-bond acceptors. This compound can be used as a co-crystallization partner to map water-mediated hydrogen-bond networks in protein active sites, in contrast to the sulfide analog which lacks this capacity.

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